molecular formula C21H17F3N4O4 B11235102 N-(4-methoxyphenyl)-6-oxo-1-({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)-1,6-dihydropyridazine-3-carboxamide

N-(4-methoxyphenyl)-6-oxo-1-({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)-1,6-dihydropyridazine-3-carboxamide

Cat. No.: B11235102
M. Wt: 446.4 g/mol
InChI Key: KSGDZOJCOJGTPW-UHFFFAOYSA-N
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Description

This compound features a pyridazine core substituted with a 4-methoxyphenyl group at the N1 position and a carbamoylmethyl linker connected to a 2-(trifluoromethyl)phenyl moiety. Pyridazine derivatives are often explored for their pharmacological properties, including protease inhibition (e.g., Trypanosoma cruzi proteasome inhibitors ). The synthesis likely involves cyclocondensation or coupling reactions, as seen in structurally related compounds (e.g., ).

Properties

Molecular Formula

C21H17F3N4O4

Molecular Weight

446.4 g/mol

IUPAC Name

N-(4-methoxyphenyl)-6-oxo-1-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]pyridazine-3-carboxamide

InChI

InChI=1S/C21H17F3N4O4/c1-32-14-8-6-13(7-9-14)25-20(31)17-10-11-19(30)28(27-17)12-18(29)26-16-5-3-2-4-15(16)21(22,23)24/h2-11H,12H2,1H3,(H,25,31)(H,26,29)

InChI Key

KSGDZOJCOJGTPW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=NN(C(=O)C=C2)CC(=O)NC3=CC=CC=C3C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Common reagents used in the synthesis include boronic esters, which are valuable building blocks in organic synthesis . The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods to larger reactors and optimizing the reaction conditions for higher yields and purity. The use of continuous flow reactors and automated systems can help in achieving consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenyl)-6-oxo-1-({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)-1,6-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like NaBH4, and catalysts for facilitating substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the reaction outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

N-(4-methoxyphenyl)-6-oxo-1-({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)-1,6-dihydropyridazine-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and in the development of new chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-6-oxo-1-({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)-1,6-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features and inferred biological activities of the target compound with analogs from the evidence:

Compound Name (Source) Core Structure R1 Substituent R2 Substituent Key Functional Groups Biological Activity (Inferred/Reported)
Target Compound Pyridazine 4-Methoxyphenyl [2-(Trifluoromethyl)phenyl]carbamoylmethyl 6-oxo, trifluoromethyl, methoxy Potential protease inhibition
N-(4-Carbamoylphenyl)-6-oxo-1-[3-(trifluoromethyl)benzyl]-1,6-dihydropyridine-3-carboxamide () Pyridine 4-Carbamoylphenyl 3-(Trifluoromethyl)benzyl Carbamoyl, benzyl Unspecified; carbamoyl may enhance solubility
N-(4-Chlorophenyl)-6-oxo-4-(trifluoromethyl)-1-[4-(trifluoromethyl)phenyl]pyridazine-3-carboxamide () Pyridazine 4-Chlorophenyl 4-(Trifluoromethyl)phenyl Dual trifluoromethyl, chloro Likely high lipophilicity; no activity reported
Compound 20 (N-(4-Fluoro-3-...phenyl)-1-(3-fluoro-4-methoxybenzyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide) () Pyridazine 4-Fluoro-3-substituted 3-Fluoro-4-methoxybenzyl Fluoro, methoxy Confirmed Trypanosoma cruzi proteasome inhibitor

Key Observations:

  • Substituent Effects:
    • The 4-methoxyphenyl group in the target compound improves solubility relative to 4-chlorophenyl () or 4-carbamoylphenyl () .
    • The 2-(trifluoromethyl)phenyl group in the target may reduce steric hindrance compared to 3- or 4-substituted trifluoromethyl groups (), optimizing hydrophobic interactions .

Biological Activity

N-(4-methoxyphenyl)-6-oxo-1-({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)-1,6-dihydropyridazine-3-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Molecular Formula and Weight

  • Molecular Formula : C20H13F6N3O3
  • Molecular Weight : 457.33 g/mol

Structural Features

The compound features a dihydropyridazine core substituted with a methoxyphenyl group and a trifluoromethyl phenyl carbamate. These structural elements are crucial for its biological activity.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. For example, derivatives of pyrimidine have shown significant antibacterial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 32 to 128 μg/mL .

Anticancer Potential

The compound's potential as an anticancer agent is supported by studies demonstrating its ability to inhibit cancer cell proliferation. It has been suggested that similar compounds can modulate signaling pathways involved in tumor growth and metastasis .

The mechanism by which this compound exerts its biological effects may involve the modulation of specific receptors or enzymes linked to disease processes. For instance, studies have indicated that compounds with similar structures can act as allosteric modulators of G protein-coupled receptors (GPCRs), influencing insulin secretion and glucose metabolism .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Initial investigations have shown that:

  • Substitutions on the phenyl rings significantly affect potency.
  • The presence of trifluoromethyl groups enhances lipophilicity, potentially increasing membrane permeability and bioavailability .

Table 1: Structure-Activity Relationships of Related Compounds

CompoundSubstituentsBiological ActivityMIC (μg/mL)
Compound AMethoxy, TrifluoromethylAntibacterial32
Compound BHydroxy, TrifluoromethylAnticancer64
Compound CMethoxy, No TrifluoromethylLow Activity>128

Study 1: Antimicrobial Efficacy

A study published in Molecules evaluated the antimicrobial efficacy of various pyrimidine derivatives. The results indicated that derivatives with methoxy and trifluoromethyl substitutions exhibited superior activity against Gram-positive bacteria compared to their unsubstituted counterparts .

Study 2: Anticancer Activity

In another investigation focused on cancer cell lines, it was found that compounds structurally related to this compound inhibited cell proliferation by inducing apoptosis through the activation of caspase pathways .

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